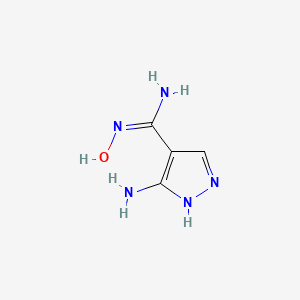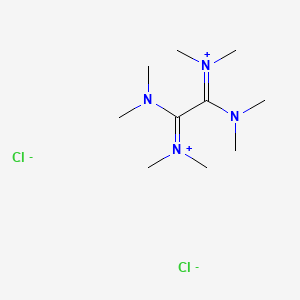
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride: is a chemical compound known for its unique structure and properties. It is a colorless to yellow liquid with a special ammonia odor and is highly flammable. This compound is insoluble in water but soluble in most organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride involves the reaction of 1,2-dihalogenodiborane with lithium derivatives. For instance, the compound Br(Me2N)BB(NMe2)Br reacts with lithium mesityl or lithium phenyl to form various derivatives . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. It is also employed in the preparation of polymers and other advanced materials .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding biochemical pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in catalysis and as a stabilizer in various chemical processes .
作用机制
The mechanism of action of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing catalytic activities and biochemical pathways. Its unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and industry .
相似化合物的比较
- 1,2-Bis(dimethylamino)ethane
- 1,2-Bis(dimethylamino)tetramethyldisilane
- 1,8-Bis(dimethylamino)naphthalene
Uniqueness: Compared to similar compounds, 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride exhibits unique reactivity and stability. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other related compounds .
属性
IUPAC Name |
[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4.2ClH/c1-11(2)9(12(3)4)10(13(5)6)14(7)8;;/h1-8H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLXEARQRGUGK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
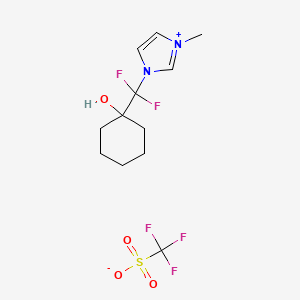
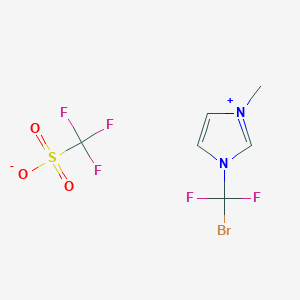
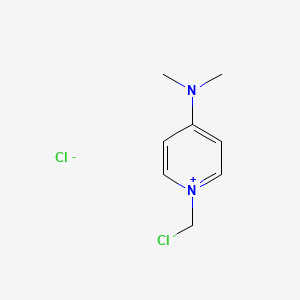

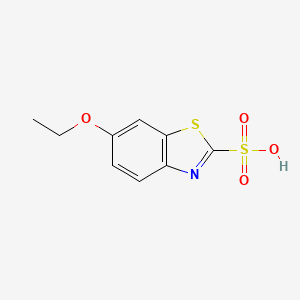
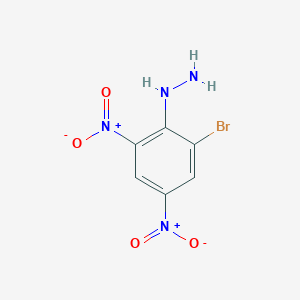
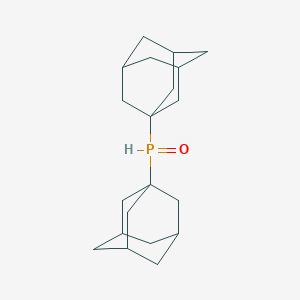

![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)
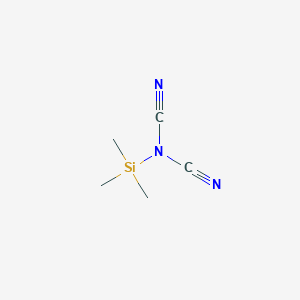
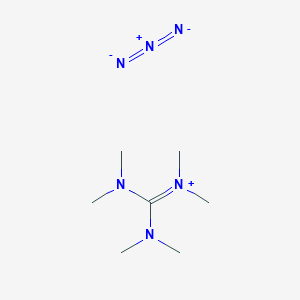
![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)
![5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole](/img/structure/B8047583.png)
